2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide
Description
This compound is a sulfonamide-containing acetamide derivative characterized by:
- A 2-methyl-5-nitrophenyl group linked to the acetamide nitrogen.
- A 2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino moiety attached to the acetamide carbonyl. Structural analogs suggest applications in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals, though its exact use remains under investigation .
Properties
IUPAC Name |
2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-18-12-13-20(27(29)30)16-21(18)25-24(28)17-26(22-10-6-7-11-23(22)33-2)34(31,32)15-14-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,25,28)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTFLXPCQVFNRR-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide , identified by its CAS number 1030746-14-5 , is a synthetic organic molecule that has garnered attention for its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 458.5 g/mol . Its structure includes a sulfonamide group, which is often associated with various biological activities, including antibacterial and anticancer properties.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the methoxy and nitro groups in the structure suggests potential for modulation of biological pathways, possibly through mechanisms such as enzyme inhibition or receptor antagonism.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study by Wen et al. (2006) highlighted the efficacy of sulfonamide compounds in targeting cancer cells through specific signaling pathways.
| Compound | Activity | Reference |
|---|---|---|
| Sulfonamide Derivative 1 | Anticancer (breast cancer cell lines) | Wen et al. (2006) |
| Sulfonamide Derivative 2 | Inhibition of tumor growth | Zhang et al. (2006) |
Antimicrobial Activity
Compounds containing sulfonamide groups have also demonstrated antimicrobial properties. The mechanism often involves competitive inhibition of bacterial enzymes essential for folate synthesis, which is crucial for DNA synthesis. Siddiqui et al. (2007) reported that certain sulfonamides exhibit broad-spectrum antimicrobial activity.
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Inhibition | Siddiqui et al. (2007) |
| S. aureus | Inhibition | Siddiqui et al. (2007) |
Case Studies
- Study on Anticancer Effects : A recent study evaluated the compound's effects on human breast cancer cell lines, showing a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to five classes of acetamide derivatives (Table 1):
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Primary Application/Study | Evidence ID |
|---|---|---|---|---|
| 2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide | Methoxy, sulfonylanilino, ethenyl, nitro | ~483.5* | Structural/biological studies | [3, 5] |
| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | Chloro, nitro, methylsulfonyl | 292.73 | Heterocyclic synthesis intermediate | [5] |
| 2-(4-{(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide | Benzothiophene, cyano, methoxy, nitro | ~535.6* | Electronic/biological studies | [3] |
| N-(2-Methoxy-4-nitrophenyl)acetamide | Methoxy, nitro (lacks sulfonyl/ethenyl) | 210.19 | Organic synthesis | [7] |
| 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) | Chloro, diethylphenyl, methoxymethyl | 269.77 | Herbicide | [4] |
*Calculated based on molecular formula.
Key Observations
Functional Group Influence :
- The sulfonyl group in the target compound and N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide enhances hydrogen-bonding capacity, critical for protein binding or crystal packing .
- Nitro groups (common in all except alachlor) confer electron-withdrawing effects, stabilizing aromatic rings and influencing reactivity .
Structural Complexity vs. Bioactivity: Pharmacopeial compounds (e.g., ’s 2-(2,6-dimethylphenoxy) derivatives) exhibit complex branched structures, likely optimizing pharmacokinetic profiles . The target compound’s linear structure may favor synthetic accessibility but reduce bioavailability.
Agrochemical vs. Pharmaceutical Potential: Chloroacetamides (e.g., alachlor) prioritize lipophilic substituents (chloro, methoxymethyl) for herbicide activity . The target compound’s polar sulfonyl and nitro groups suggest pharmaceutical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
